molecular formula C16H19ClN4 B15120987 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine

Cat. No.: B15120987
M. Wt: 302.80 g/mol
InChI Key: ODHRDHJUOXMETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in medicinal chemistry for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the introduction of a pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a neuroprotective and anti-inflammatory agent.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and as an antimicrobial agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a piperazine ring with a pyrimidine moiety makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C16H19ClN4

Molecular Weight

302.80 g/mol

IUPAC Name

4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C16H19ClN4/c1-13-10-16(19-12-18-13)21-8-6-20(7-9-21)11-14-4-2-3-5-15(14)17/h2-5,10,12H,6-9,11H2,1H3

InChI Key

ODHRDHJUOXMETH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.